molecular formula C11H12FNO B141842 3-(5-fluoro-1H-indol-3-yl)propan-1-ol CAS No. 141071-80-9

3-(5-fluoro-1H-indol-3-yl)propan-1-ol

Cat. No. B141842
M. Wt: 193.22 g/mol
InChI Key: JXNVVCPTZHQWFO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of fluorinated indole derivatives is a topic of interest due to their pharmacological properties. For instance, the synthesis of 5-Fluoro-3-[3-[4-(2-[14C]-5-methoxy-4-pyrimidinyl)-1-piperazinyl]propyl]-1H-indole dihydrochloride was achieved through a multi-step process involving coupling of formamidine acetate with dimethylmethoxymalonate, followed by reaction with phosphorous oxychloride and subsequent catalytic reduction . This demonstrates the complexity and precision required in synthesizing such compounds.

Molecular Structure Analysis

The molecular structure and vibrational frequencies of related compounds have been studied using computational methods, such as Gaussian09 software, and experimental techniques like FT-IR and FT-Raman spectroscopy. These studies provide detailed information on the optimized molecular structure, vibrational assignments, and potential energy distribution of normal modes vibrations . Such analyses are crucial for understanding the electronic properties and reactivity of fluorinated indoles.

Chemical Reactions Analysis

Fluorinated indoles are known to participate in various chemical reactions due to the presence of the fluorine atom, which can significantly alter the reactivity of the molecule. The papers do not provide specific reactions for 3-(5-fluoro-1H-indol-3-yl)propan-1-ol, but they do discuss the synthesis and reactivity of similar fluorinated compounds, which can be used to infer potential reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated indoles are influenced by the presence of the fluorine atom. For example, the incorporation of fluorine into ligands was found to reduce the pKa of the compounds, which had a beneficial influence on oral absorption, although the effect on oral bioavailability was not always predictable . Additionally, the fluorogenic reagent developed for the analysis of primary amines indicates the potential for fluorinated indoles to be used in analytical chemistry .

Scientific Research Applications

Antifungal Applications

One significant application of compounds related to 3-(5-fluoro-1H-indol-3-yl)propan-1-ol is in the realm of antifungal treatments. A study by Guillon et al. (2011) synthesized derivatives of 1H-indol-3-ylmethylamino and found these compounds showed promising antifungal activity against strains of Candida albicans. These results suggest a potential use in designing new antifungal agents, particularly in combating fungal infections (Guillon et al., 2011).

Another research by Lebouvier et al. (2020) designed 2-aryl-3-azolyl-1-indolyl-propan-2-ols, which are analogs of fluconazole, for antifungal applications. These compounds exhibited potent antifungal activity, especially against various Candida species, highlighting the potential of indolyl-propan-ol derivatives in antifungal drug development (Lebouvier et al., 2020).

Pharmaceutical Synthesis

Compounds related to 3-(5-fluoro-1H-indol-3-yl)propan-1-ol have also been studied for their role in pharmaceutical synthesis. Borowiecki et al. (2017) investigated the lipase-catalyzed kinetic resolution of N-substituted 1-(β-hydroxypropyl)indoles, which could lead to the efficient synthesis of various pharmacologically active compounds. This approach opens avenues for producing enantiomerically enriched compounds that could be valuable in drug development (Borowiecki et al., 2017).

Molecular Logic Systems

In the field of molecular logic systems, a study by Zhang et al. (2008) synthesized a novel fluorophore, which could be used as a pH-controlled molecular switch and a protic solvent polarity sensor. This research indicates the potential of indole derivatives in creating sophisticated molecular sensors and logic systems (Zhang et al., 2008).

Catalytic Applications

T. N. Rao et al. (2019) explored the catalytic activity of nickel ferrite nanoparticles in synthesizing derivatives of 5-fluoro-1H-indol-1-yl)methyl)oxazol-5(4H)-one. This study showcases the potential of indole derivatives in catalytic processes, particularly in the synthesis of compounds with antioxidant and antimicrobial activity (Rao et al., 2019).

properties

IUPAC Name

3-(5-fluoro-1H-indol-3-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO/c12-9-3-4-11-10(6-9)8(7-13-11)2-1-5-14/h3-4,6-7,13-14H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXNVVCPTZHQWFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=CN2)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20567069
Record name 3-(5-Fluoro-1H-indol-3-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20567069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-fluoro-1H-indol-3-yl)propan-1-ol

CAS RN

141071-80-9
Record name 5-Fluoro-1H-indole-3-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=141071-80-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(5-Fluoro-1H-indol-3-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20567069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
ZS Gu, A Zhou, Y Xiao, QW Zhang, JQ Li - European Journal of Medicinal …, 2018 - Elsevier
A series of novel aralkyl piperazine derivatives were synthesized, and evaluated for their serotonin reuptake inhibitory and 5-HT 1A /5-HT 7 receptors affinities activity. Antidepressant …
Number of citations: 29 www.sciencedirect.com
W Wang, L Zheng, W Li, C Zhu, W Peng… - Journal of Chemical …, 2020 - ACS Publications
5-HT 1A receptor (5-HT 1A R) agonists have been implicated in the treatment of a variety of central nervous system (CNS) diseases such as depression and anxiety, et al. Based on our …
Number of citations: 2 pubs.acs.org
SB Larsen, B Bang-Andersen, TN Johansen… - Tetrahedron, 2008 - Elsevier
The palladium-catalyzed monoamination of symmetric dibromobenzenes can be performed using a catalyst based on Pd 2 dba 3 and BINAP in the presence of NaO(t-Bu). The …
Number of citations: 44 www.sciencedirect.com
RE Mewshaw, D Zhou, P Zhou, X Shi… - Journal of medicinal …, 2004 - ACS Publications
N-Aryloxylethylindolealkylamines (5) having dual 5-HT transporter and 5-HT 1A affinity are described. These compounds represent truncated analogues of our previously reported …
Number of citations: 77 pubs.acs.org

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